molecular formula C13H10N4O2S2 B2798817 3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-85-1

3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No.: B2798817
CAS No.: 869074-85-1
M. Wt: 318.37
InChI Key: UETGZXLTTMFERQ-UHFFFAOYSA-N
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Description

3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex heterocyclic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the fusion of triazole and thiadiazine moieties. One common method involves the reaction of 3-methyl-4-amino-1,2,4-triazole with phenacyl bromide in the presence of a base, followed by cyclization with thiocarbonyl compounds under reflux conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced sulfur-containing derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenacyl group, where nucleophiles like amines or thiols replace the phenacyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in inert solvents like tetrahydrofuran or ether.

    Substitution: Amines, thiols; reactions often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and substituted triazolothiadiazine compounds.

Scientific Research Applications

3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a drug scaffold make it a valuable compound in scientific research.

Biological Activity

The compound 3-methyl-7-[(2-oxo-2-phenylethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one represents a significant class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C16H16N4O2S2
  • Molecular Weight : 360.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3

Structure Representation

PropertyValue
Molecular FormulaC16H16N4O2S2
Molecular Weight360.5 g/mol
IUPAC NameThis compound
InChI KeyBBQBGDFXAHCMMI-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas based on recent studies and findings:

Anticancer Activity

Research has indicated that derivatives of thiadiazole and triazine compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. Its structural components allow it to interact with molecular targets effectively.

Antioxidant Properties

Studies have shown that compounds similar to this one possess antioxidant capabilities:

  • Case Study : A study evaluating thiazolidinone derivatives revealed that modifications at specific positions enhanced antioxidant activity significantly. The presence of the phenylethyl sulfanyl moiety may contribute to this effect through radical scavenging mechanisms .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Research Findings : Similar compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This activity is often attributed to the sulfur and nitrogen atoms in the ring structure that can disrupt microbial cell functions .

Antidiabetic Effects

There is emerging evidence that thiadiazole derivatives can influence glucose metabolism:

  • Mechanism : These compounds may enhance insulin sensitivity or modulate pathways related to glucose uptake in cells .

Table of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
AntioxidantSignificant radical scavenging activity
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntidiabeticImproved insulin sensitivity in animal models

Case Studies and Experimental Data

  • Anticancer Mechanism :
    • A study demonstrated that a related compound inhibited the growth of human cancer cell lines by inducing apoptosis through mitochondrial pathways. The structural similarity suggests potential efficacy for this compound in similar applications.
  • Antioxidant Activity Testing :
    • DPPH radical scavenging assays revealed that certain thiadiazole derivatives had IC50 values comparable to established antioxidants like vitamin C. This suggests a promising avenue for developing therapeutic agents targeting oxidative stress-related diseases.
  • Antimicrobial Efficacy :
    • Compounds within this class were tested against Staphylococcus aureus and E. coli with varying degrees of success. The presence of the thiadiazole ring was crucial for enhancing antimicrobial activity.

Properties

IUPAC Name

3-methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c1-8-11(19)17-12(15-14-8)21-13(16-17)20-7-10(18)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETGZXLTTMFERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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